(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride
Overview
Description
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that is structurally related to ketamine and phencyclidine (PCP). MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, the scientific community has been studying its potential therapeutic applications and mechanism of action.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized as a precursor in the synthesis of various novel compounds. For instance, it was involved in the formation of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, achieved through a high yielding polyphosphoric acid condensation route, with subsequent spectroscopic characterization using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
- A similar synthetic application was noted in the creation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives. These compounds were synthesized from a mixture including 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and demonstrated interesting antimicrobial activity (Chaudhari, 2012).
Spectral Analysis and Compound Formation
- The compound was also involved in the creation of a novel coumarin derivative through a reaction with 4-chloro-3-nitrocoumarin, yielding 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one. Detailed spectral analysis, including one- and two-dimensional NMR techniques, was performed to confirm the structure and study the spatial orientation of the arylamino substituent and the coumarin core (Dekić et al., 2020).
Role in Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, were synthesized and studied for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and treatment (Basu et al., 2014).
Molecular and Synthetic Chemistry
- The compound was used in the synthesis of 2-Arylmorpholine Hydrochloride, showcasing a method that could be potentially applied in pharmaceutical synthesis and research (Ai-xi, 2005).
- Additionally, it was used in the synthesis of dicarboxylic acid amides and diamides based on [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, further demonstrating its utility in complex organic syntheses (Aghekyan et al., 2018).
properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13;/h3-10,15H,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCQTWANOVNFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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